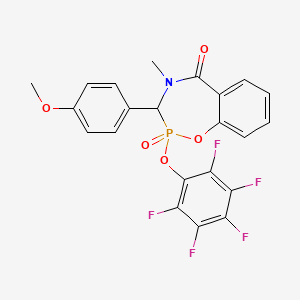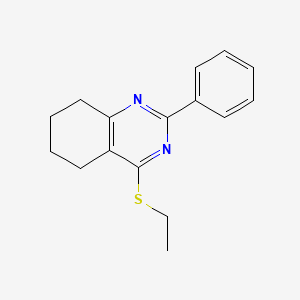
4-(3,4-dimethylanilino)-N-methyl-3-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-dimethylanilino)-N-methyl-3-nitrobenzenesulfonamide, also known as Dantrolene, is a drug that is used to treat muscle spasticity and malignant hyperthermia. It was first synthesized in 1967 by Dr. Arthur F. Benton and his team at the University of Rochester. Dantrolene works by inhibiting the release of calcium ions from the sarcoplasmic reticulum in skeletal muscle, which leads to relaxation of the muscle.
作用机制
4-(3,4-dimethylanilino)-N-methyl-3-nitrobenzenesulfonamide works by inhibiting the release of calcium ions from the sarcoplasmic reticulum in skeletal muscle. This leads to relaxation of the muscle and a decrease in muscle spasticity. In malignant hyperthermia, this compound inhibits the release of calcium ions from the sarcoplasmic reticulum in skeletal muscle, which prevents the hypermetabolic state that can occur during anesthesia.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to decrease muscle spasticity and improve muscle function in patients with conditions such as cerebral palsy and multiple sclerosis. In addition, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
4-(3,4-dimethylanilino)-N-methyl-3-nitrobenzenesulfonamide has several advantages as a research tool. It is a specific inhibitor of calcium release from the sarcoplasmic reticulum in skeletal muscle, which makes it a useful tool for studying calcium signaling in cells. However, this compound has some limitations as a research tool. It has limited solubility in water, which can make it difficult to work with in some experiments. In addition, this compound has a relatively short half-life in the body, which can make it difficult to maintain consistent levels of the drug over time.
未来方向
There are several future directions for research on 4-(3,4-dimethylanilino)-N-methyl-3-nitrobenzenesulfonamide. One area of research is the potential use of this compound as a neuroprotective agent in conditions such as stroke and traumatic brain injury. Another area of research is the development of new analogs of this compound that have improved solubility and pharmacokinetic properties. Finally, there is ongoing research into the mechanisms of action of this compound and its effects on calcium signaling in cells.
合成方法
The synthesis of 4-(3,4-dimethylanilino)-N-methyl-3-nitrobenzenesulfonamide involves several steps. The starting material is 3-nitrobenzenesulfonyl chloride, which is reacted with N-methyl-3-aminophenol to form 4-(3-methylaminophenyl)-3-nitrobenzenesulfonamide. This compound is then reacted with 3,4-dimethylaniline to form the final product, this compound.
科学研究应用
4-(3,4-dimethylanilino)-N-methyl-3-nitrobenzenesulfonamide has been extensively studied for its use in treating muscle spasticity and malignant hyperthermia. It has also been investigated for its potential use in treating other conditions, such as cerebral palsy, multiple sclerosis, and spinal cord injury. In addition, this compound has been studied for its effects on calcium signaling in cells and its potential as a neuroprotective agent.
属性
IUPAC Name |
4-(3,4-dimethylanilino)-N-methyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-10-4-5-12(8-11(10)2)17-14-7-6-13(23(21,22)16-3)9-15(14)18(19)20/h4-9,16-17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZJTCCZITWNNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(dimethylamino)propyl]naphthalene-1-sulfonamide](/img/structure/B7546698.png)

![N-phenyl-1-[2-(thiophene-2-carbonylamino)propanoyl]piperidine-4-carboxamide](/img/structure/B7546711.png)
![2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid](/img/structure/B7546718.png)
![2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7546720.png)
![3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7546726.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone](/img/structure/B7546727.png)

![N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide](/img/structure/B7546738.png)

![N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide](/img/structure/B7546744.png)

![2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide](/img/structure/B7546759.png)
